![molecular formula C23H19N3O3S2 B2760780 N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 361480-54-8](/img/structure/B2760780.png)
N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
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Description
N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, also known as BZS, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.
Scientific Research Applications
Synthesis and Physicochemical Characterization
A study by Zablotskaya et al. (2013) detailed the synthesis and characterization of new derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide. These compounds exhibited notable psychotropic, anti-inflammatory, and cytotoxic activities. Their marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action were highlighted, correlating the biological results with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Biological and Pharmacological Screening
Patel et al. (2009) synthesized various substituted compounds related to the benzothiazole structure, examining their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research indicates the compound's potential in developing treatments for a broad spectrum of conditions, underlining its versatility in pharmacological applications (Patel et al., 2009).
Diuretic and Antihypertensive Agents
Rahman et al. (2014) explored the pharmacological and structure–activity relationship of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. Their research aimed at discovering hybrid molecules serving as diuretic and antihypertensive agents, showcasing another therapeutic avenue for compounds with a similar base structure (Rahman et al., 2014).
Anticancer Agents and PI3K Inhibitors
Shao et al. (2014) proposed 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their study emphasized the anticancer effect and the inhibition of the PI3K/AKT/mTOR pathway, contributing valuable data on the compound's potential in cancer therapy (Shao et al., 2014).
Antipsychotic Agents
Norman et al. (1996) investigated heterocyclic analogues of 1192U90, including structures related to N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, for their potential as antipsychotic agents. This study highlighted the compound's relevance in developing treatments for psychiatric disorders, focusing on its binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman et al., 1996).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c27-22(25-23-24-20-7-3-4-8-21(20)30-23)17-9-11-19(12-10-17)31(28,29)26-14-13-16-5-1-2-6-18(16)15-26/h1-12H,13-15H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYKZQDJVYLKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide |
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